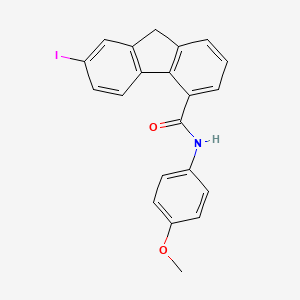
7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide
Descripción general
Descripción
7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of an iodine atom at the 7th position, a methoxyphenyl group at the nitrogen atom, and a carboxamide group at the 4th position of the fluorene core. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide typically involves the following steps:
-
Iodination of Fluorene: : The initial step involves the iodination of fluorene to introduce the iodine atom at the 7th position. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.
-
Formation of 4-Carboxylic Acid Derivative: : The next step involves the introduction of the carboxylic acid group at the 4th position of the iodinated fluorene. This can be done through a Friedel-Crafts acylation reaction using a suitable acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Amidation Reaction: : The final step is the formation of the carboxamide group by reacting the 4-carboxylic acid derivative with 4-methoxyaniline. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The iodine atom at the 7th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate, sodium azide, or alkoxide salts in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Products include 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxaldehyde or 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxylic acid.
Reduction: Products include 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-amine or 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-alcohol.
Substitution: Products vary depending on the nucleophile used, such as 7-thio-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide or 7-amino-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its structural features can impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide
- 7-chloro-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide
- 7-fluoro-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide
Uniqueness
Compared to its halogenated analogs, 7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties, potentially making it more effective in certain applications.
Propiedades
IUPAC Name |
7-iodo-N-(4-methoxyphenyl)-9H-fluorene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16INO2/c1-25-17-8-6-16(7-9-17)23-21(24)19-4-2-3-13-11-14-12-15(22)5-10-18(14)20(13)19/h2-10,12H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZWCUCWIUWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C4=C(C3)C=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3592785.png)
![4-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B3592807.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3592815.png)
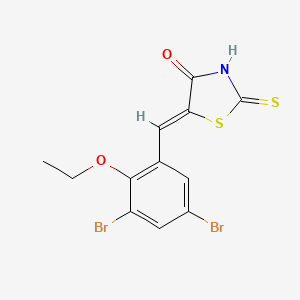
![4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZONITRILE](/img/structure/B3592828.png)
![2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3592844.png)
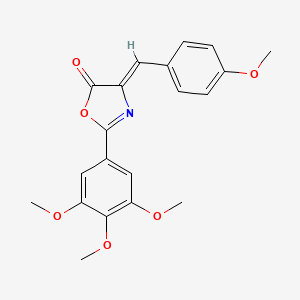
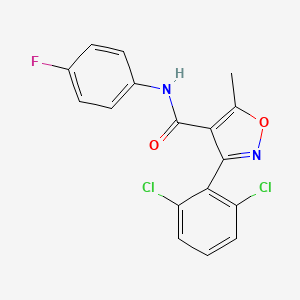
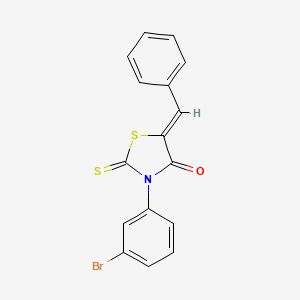
![2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3592889.png)
![2-{[4-(4-chloro-3-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3592894.png)
![N-(3-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3592898.png)
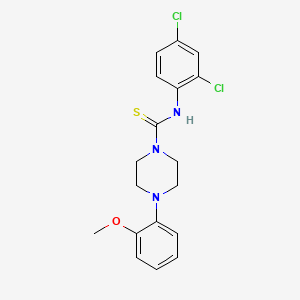
![ETHYL 4-[3-(2-ETHYLBUTANAMIDO)BENZAMIDO]BENZOATE](/img/structure/B3592907.png)
